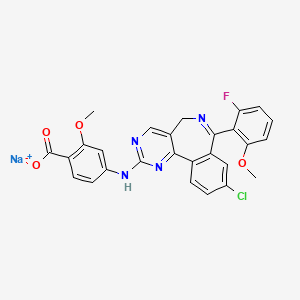
Alisertib sodium anhydrous
概要
説明
Alisertib sodium anhydrous is a novel aurora A kinase inhibitor that is being investigated for the treatment of various forms of cancer. It is an orally available, reversible, ATP-competitive, selective inhibitor developed by Takeda Pharmaceuticals . The compound is known for its ability to disrupt mitotic spindle apparatus assembly, chromosome segregation, and inhibit cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Alisertib sodium anhydrous involves a series of reactions. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[C]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrido5,4-Dbenzazepine . This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxy-benzoic acid to produce Alisertib .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and scalable. The process involves easily obtainable raw materials and straightforward reaction conditions, making it suitable for large-scale production .
化学反応の分析
Pd-Catalyzed Heteroannulation
- Reaction : 5-Chloro-3-iodo-2-aminopyridine (11 ) undergoes a palladium-catalyzed heteroannulation with alkyne 10 to form the azaindole ring (12 ).
- Conditions : Pd(PPh₃)₂Cl₂, DABCO, and alkyne 10 in a polar solvent.
- Purpose : Establishes the fused bicyclic structure critical for Aurora-A kinase inhibition .
Sonogashira Cross-Coupling
- Reaction : A Sonogashira coupling between protected pyridine derivatives (8 ) and terminal alkynes introduces alkyne functionality (10 ).
- Conditions : Pd catalyst, CuI, and an amine base (e.g., triethylamine).
- Role : Prepares intermediates for subsequent azaindole formation .
Suzuki Cross-Coupling
- Reaction : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C7 position of the azaindole. For example:
- 16a,b : Coupling with 1-methylpyrazol-4-yl or 4-methoxyphenyl groups.
- Conditions : Pd catalyst, boronic acid derivatives, and a base (e.g., K₂CO₃).
- Outcome : Enhances kinase selectivity and solubility .
Silyl/Iodo Exchange
- Reaction : A silyl-protected intermediate undergoes iodination using N-iodosuccinimide (NIS).
- Conditions : NIS in a polar aprotic solvent (e.g., DMF).
- Purpose : Activates the substrate for subsequent cross-coupling reactions .
Sulfonamide Formation
- Reaction : Boc-deprotection of intermediate 14 followed by sulfonamide formation with sulfonyl chlorides yields 15 .
- Conditions : TFA for Boc removal, followed by sulfonyl chloride in the presence of a base.
- Role : Introduces polar groups to improve binding affinity .
Acetylation
- Reaction : Acetylation of the amino group in intermediate 14 produces acetamide derivatives (16c,d ).
- Conditions : Acetic anhydride or acetyl chloride in the presence of a base.
- Impact : Modulates electronic properties and metabolic stability .
Key Structural Modifications for Selectivity
Crystallographic Insights into Binding Interactions
X-ray structures of Alisertib derivatives (e.g., 21a , 21c ) bound to Aurora-A reveal:
- Hydrogen bonding : Imidazole NH and pyridine N atoms interact with Ala213 in the kinase hinge region .
- Steric effects : Para-methoxyphenyl groups avoid clashes with Thr217, enhancing selectivity over Aurora-B/C .
Final Salt Formation
科学的研究の応用
Alisertib sodium anhydrous has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is being developed for multiple cancer indications as a single agent and in combination with other therapies . The compound has shown significant anticancer effects in preclinical studies and is being evaluated in clinical trials for various types of cancers, including breast cancer, lung cancer, and lymphoma .
作用機序
Alisertib sodium anhydrous exerts its effects by selectively inhibiting aurora A kinase, a key regulator of mitosis. Inhibition of aurora A kinase leads to disruption of mitotic spindle apparatus assembly, chromosome segregation, and inhibition of cell proliferation . This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
MLN8054: Another aurora A kinase inhibitor developed by Takeda Pharmaceuticals.
VX-680 (MK-0457): A pan-aurora kinase inhibitor that targets aurora A, B, and C kinases.
PHA-739358: A multi-kinase inhibitor that targets aurora kinases as well as other kinases involved in cell cycle regulation.
Uniqueness: Alisertib sodium anhydrous is unique due to its high selectivity for aurora A kinase over other kinases, which reduces the likelihood of off-target effects and enhances its therapeutic potential . This selectivity makes it a promising candidate for targeted cancer therapy.
特性
CAS番号 |
1028486-06-7 |
|---|---|
分子式 |
C27H20ClFN4NaO4 |
分子量 |
541.9 g/mol |
IUPAC名 |
sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33); |
InChIキー |
UDTGEKCUEBGDEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+] |
正規SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Alisertib sodium anhydrous |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














